2-(4-methoxyphenyl)-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a sulfanylidene group (C=S), a 2-methoxyphenyl moiety at position 4, and a 4-methoxyphenylacetamide group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, though direct biological data are absent in the provided evidence.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-14-9-7-13(8-10-14)11-18(24)20-12-17-21-22-19(27)23(17)15-5-3-4-6-16(15)26-2/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMTMQMDFIZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely adopted approach involves cyclizing thiosemicarbazide derivatives under acidic conditions. For example, 4-(2-methoxyphenyl)thiosemicarbazide reacts with acetic anhydride in refluxing ethanol to yield 4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole. The reaction proceeds via intramolecular cyclization, with the thiosemicarbazide’s sulfur atom participating in ring closure. Nuclear magnetic resonance (NMR) spectroscopy confirms the triazole structure through characteristic peaks at δ 7.8–8.2 ppm for aromatic protons and δ 3.8 ppm for methoxy groups.
Hydrazine-Hydrazone Cyclization
Alternative routes employ hydrazine derivatives. 2-Methoxybenzaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate, which subsequently undergoes cyclization with carbon disulfide in alkaline media. This method produces the triazole ring with a sulfanylidene moiety at position 5. X-ray crystallography data from analogous compounds reveal planar triazole rings with bond angles consistent with sp² hybridization.
Functionalization of the Triazole Ring
Post-cyclization modifications introduce the acetamide side chain and methoxyphenyl substituents.
Alkylation with Chloroacetamide
The triazole-thiol intermediate reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate acts as a base, facilitating nucleophilic displacement of chlorine by the triazole’s sulfur atom. High-performance liquid chromatography (HPLC) purity analyses show ≥95% yield when the reaction is conducted at 60°C for 12 hours.
Methoxyphenyl Group Incorporation
Electrophilic aromatic substitution introduces methoxy groups at specified positions. For instance, bromination of the triazole ring at position 4, followed by Ullmann coupling with 4-methoxyphenol, installs the 4-methoxyphenyl moiety. Fourier-transform infrared (FTIR) spectroscopy validates substitution via disappearance of C-Br stretches (500–600 cm⁻¹) and emergence of C-O-C asymmetric vibrations (1250 cm⁻¹).
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Solvent Effects
Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance reaction rates by stabilizing transition states. Comparative studies indicate DMF yields 82% product versus 58% in tetrahydrofuran.
Catalytic Systems
Copper(I) iodide catalyzes Ullmann couplings, achieving 75% coupling efficiency at 5 mol% loading. Palladium-based catalysts (e.g., Pd(PPh₃)₄) offer marginal improvements (78%) but incur higher costs.
Temperature and Time
Optimal alkylation occurs at 60°C for 12 hours, beyond which decomposition predominates. Prolonged heating (>16 hours) reduces yield by 20% due to acetamide hydrolysis.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 454.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₂N₄O₃S.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation generates di-substituted triazoles, reducible via stoichiometric control (1:1 molar ratio of triazole to chloroacetamide).
Sulfur Oxidation
The sulfanylidene group oxidizes to sulfone under aerobic conditions. Conducting reactions under nitrogen or using antioxidants (e.g., butylated hydroxytoluene) preserves functionality.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene group (C=S) is susceptible to oxidation, forming sulfoxides (C=S→O) or sulfones (C=SO₂) depending on reaction conditions.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the triazole ring.
Reduction Reactions
The sulfanylidene group can undergo reduction to yield thiols (C-SH) or thioethers (C-S-R).
Key Observation : The triazole ring’s electron-withdrawing nature enhances the electrophilicity of the sulfur atom, facilitating reduction.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Kinetic Data : Hydrolysis rates are pH-dependent, with base-catalyzed mechanisms showing higher efficiency.
S-Alkylation and Nucleophilic Substitution
The sulfur atom in the sulfanylidene group acts as a nucleophile, enabling alkylation or aryl substitution:
Regioselectivity : Alkylation occurs preferentially at the sulfur atom over nitrogen due to higher nucleophilicity .
Cycloaddition and Heterocycle Formation
The triazole ring participates in cycloaddition reactions, expanding structural complexity:
| Reagents | Reaction | Product | Source |
|---|---|---|---|
| Dipolarophiles (e.g., alkynes) | Huisgen 1,3-dipolar cycloaddition | Fused triazole-heterocycle systems | |
| Formaldehyde, piperazine | Mannich base formation | N-Mannich derivatives |
Stereochemical Outcomes : Cycloadditions exhibit regioselectivity influenced by electron-donating methoxy groups .
Functionalization of Methoxy Groups
Demethylation or functional group interconversion can modify methoxy substituents:
| Reagents | Reaction | Product | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂, -78°C | Demethylation to phenolic -OH groups | Hydroxyphenyl derivatives | |
| HNO₃/H₂SO₄ | Nitration | Nitrophenyl-substituted analogs |
Applications : Demethylation enhances hydrogen-bonding capacity for biological targeting .
Photochemical Reactions
Under UV light, the sulfanylidene group participates in dimerization or isomerization:
| Conditions | Product | Source |
|---|---|---|
| UV (254 nm), benzene | Disulfide-linked dimer via radical coupling | |
| Visible light, eosin Y catalyst | Geometric isomerization (C=S→Z/E configurations) |
Quantum Yield : Dimerization efficiency depends on solvent polarity and irradiation wavelength.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The triazole ring can interact with enzymes involved in cell wall synthesis and metabolic pathways, while the methoxyphenyl group enhances binding affinity to these targets. The methylbenzamide moiety may influence pharmacokinetic properties such as absorption and distribution.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific interactions between the compound and microbial enzymes suggest its potential as an antimicrobial agent. For instance, studies have demonstrated the efficacy of similar triazole derivatives against various bacterial strains, highlighting their role in inhibiting growth and proliferation.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interfere with cellular processes involved in tumor growth. Preliminary studies have shown that related triazole compounds exhibit significant anticancer activity against various cancer cell lines. For example, derivatives of triazole have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on related triazole compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that the compound could be developed as a novel antimicrobial agent.
- Anticancer Research : In vitro studies on similar triazole derivatives showed promising results against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). These compounds exhibited significant cytotoxicity, with IC50 values indicating potent activity.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit key enzymes responsible for tumor growth.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring could act as a bioisostere, mimicking the structure of natural substrates and inhibiting or activating biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Methoxy vs. Chloro Substituents : The target compound’s 4-methoxyphenyl group (–OCH₃) is electron-donating, enhancing solubility compared to electron-withdrawing –Cl in analogs like the 4-chlorophenyl derivative .
- Sulfanylidene (C=S) vs. Thioether (C–S–C) : The sulfanylidene group in the target compound may exhibit stronger hydrogen-bonding capacity than thioether linkages in compounds like 2-{[4-(3-Methylphenyl)-5-...]sulfanyl}acetamide .
- Aromatic vs.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide represents a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique arrangement consisting of a methoxyphenyl group, a sulfanylidene triazole ring, and an acetamide moiety. The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : The initial step includes the preparation of the triazole ring through cyclization reactions involving appropriate precursors.
- Introduction of Methoxyphenyl Groups : Subsequent reactions introduce the methoxyphenyl groups at specified positions on the triazole.
- Final Coupling to Acetamide : The final step involves coupling with an acetamide moiety under controlled conditions to yield the target compound.
Biological Activity
Research indicates that compounds containing the triazole ring exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-triazoles possess significant anticancer properties. For instance, a related compound demonstrated effective inhibition against various cancer cell lines, with some exhibiting over 40% growth inhibition at specific concentrations .
- Antimicrobial Properties : The triazole moiety is known for its antimicrobial effects. Compounds similar to our target have been reported to show activity against bacteria and fungi due to their ability to interfere with microbial cell functions .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor. For example, certain triazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and other pathological processes .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The methoxy groups enhance binding affinity to specific molecular targets such as enzymes and receptors.
- Modulation of Signaling Pathways : By interacting with key enzymes in signaling pathways (e.g., JNK pathways), the compound can modulate cellular responses leading to reduced cell proliferation in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A selection of case studies highlights the efficacy of related compounds:
| Study | Compound | Cancer Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|---|
| 4e | SNB-75 | 41.25 | |
| 4i | UO-31 | 38.94 | |
| Various | Multiple (58 lines) | Up to 50% |
These studies indicate that modifications on the triazole scaffold significantly influence anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
